REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7]([CH2:16][CH2:17][C:18]([NH:20][CH2:21][CH2:22][OH:23])=[O:19])[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].[C:24]([C:28]1[CH:29]=[C:30]([CH2:39][CH2:40][C:41](O)=[O:42])[CH:31]=[C:32]([C:35]([CH3:38])([CH3:37])[CH3:36])[C:33]=1[OH:34])([CH3:27])([CH3:26])[CH3:25].C1(C)C(C)=CC=CC=1>CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4].O>[C:35]([C:32]1[CH:31]=[C:30]([CH2:39][CH2:40][C:41]([O:23][CH2:22][CH2:21][NH:20][C:18](=[O:19])[CH2:17][CH2:16][C:7]2[CH:6]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:10]([OH:11])=[C:9]([C:12]([CH3:14])([CH3:15])[CH3:13])[CH:8]=2)=[O:42])[CH:29]=[C:28]([C:24]([CH3:26])([CH3:25])[CH3:27])[C:33]=1[OH:34])([CH3:38])([CH3:36])[CH3:37] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)NCCO
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ti+4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of four hours, two ml water was collected in the Stark & Dean trap
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The xylene was removed by vacuum stripping
|
Type
|
CUSTOM
|
Details
|
The title compound (54 g) was recrystallized from a toluene/hexane mixture
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OCCNC(CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |